molecular formula C20H20N4O3S B11071276 2,6-dimethoxy-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]benzamide

2,6-dimethoxy-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]benzamide

Cat. No.: B11071276
M. Wt: 396.5 g/mol
InChI Key: VYCZNAKJVFHGQO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a thiazolo-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]benzamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Thiazolo-Triazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo-triazole ring.

    Coupling with Benzamide: The thiazolo-triazole intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Halogenated benzamides and other substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

    Cancer Research: Evaluated for its ability to inhibit cancer cell growth.

Industry

    Polymer Science: Used in the synthesis of polymers with unique properties.

    Chemical Sensors: Potential use in the development of chemical sensors due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modifying the activity of the target. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the thiazolo-triazole moiety, making it less complex.

    N-Phenylbenzamide: Similar core structure but lacks methoxy and thiazolo-triazole groups.

    Thiazolo[2,3-c][1,2,4]triazole Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

2,6-Dimethoxy-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]benzamide is unique due to its combination of methoxy groups, benzamide core, and thiazolo-triazole moiety. This combination imparts specific chemical and biological properties not found in simpler analogs.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C20H20N4O3S/c1-12-11-24-18(22-23-20(24)28-12)13-6-4-7-14(10-13)21-19(25)17-15(26-2)8-5-9-16(17)27-3/h4-10,12H,11H2,1-3H3,(H,21,25)

InChI Key

VYCZNAKJVFHGQO-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4OC)OC

Origin of Product

United States

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